molecular formula C8H6Br2ClNO2 B11792116 Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate

Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate

Cat. No.: B11792116
M. Wt: 343.40 g/mol
InChI Key: FMVMOXURAZQEMJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is a chemical compound with the molecular formula C8H6Br2ClNO2 It is a derivative of nicotinic acid and features bromine, chlorine, and methyl groups attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate typically involves the bromination of methyl 6-chloronicotinate. The process begins with the chlorination of nicotinic acid to form methyl 6-chloronicotinate. This intermediate is then subjected to bromination using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, to introduce the bromine atoms at the 5 and 2 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce the corresponding carboxylic acid derivative .

Scientific Research Applications

Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting nicotinic receptors or enzymes involved in metabolic pathways.

    Material Science:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the nicotinate moiety can interact with nicotinic receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-(bromomethyl)benzoate: Similar structure but lacks the chlorine atom.

    Methyl 2-bromo-5-chlorobenzoate: Similar structure but lacks the second bromine atom.

    Methyl 5-bromo-2-methylbenzoate: Similar structure but lacks the bromomethyl group.

Uniqueness

Methyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is unique due to the presence of both bromine and chlorine atoms on the nicotinate structure. This combination of halogens can enhance the compound’s reactivity and binding properties, making it a valuable intermediate in organic synthesis and drug development .

Properties

Molecular Formula

C8H6Br2ClNO2

Molecular Weight

343.40 g/mol

IUPAC Name

methyl 5-bromo-2-(bromomethyl)-6-chloropyridine-3-carboxylate

InChI

InChI=1S/C8H6Br2ClNO2/c1-14-8(13)4-2-5(10)7(11)12-6(4)3-9/h2H,3H2,1H3

InChI Key

FMVMOXURAZQEMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(N=C1CBr)Cl)Br

Origin of Product

United States

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